Oscillamide Y

Protein Phosphatase Inhibition Serine/Threonine Phosphatase Signal Transduction

Oscillamide Y (CAS 168482-80-2, C45H59N7O10, MW 857.99) is a ureido-containing cyclic peptide belonging to the anabaenopeptin class, originally isolated from the freshwater cyanobacterium Planktothrix (Oscillatoria) agardhii. Unlike the majority of its in-class structural relatives, which primarily function as protease or phosphatase inhibitors, Oscillamide Y presents a paradoxical biological profile: it is essentially inert against serine/threonine protein phosphatases PP1 and PP2A at standard screening concentrations, yet it is the most toxic compound among its cyclic peptide cohort in aquatic ecotoxicological models.

Molecular Formula C45H59N7O10
Molecular Weight 858 g/mol
Cat. No. B1257399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOscillamide Y
Synonymsoscillamide Y
Molecular FormulaC45H59N7O10
Molecular Weight858 g/mol
Structural Identifiers
SMILESCCC(C)C1C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NCCCCC(C(=O)N1)NC(=O)NC(CC2=CC=C(C=C2)O)C(=O)O)CC3=CC=CC=C3)C)C)CCC4=CC=C(C=C4)O
InChIInChI=1S/C45H59N7O10/c1-5-27(2)38-42(58)47-35(23-18-29-14-19-32(53)20-15-29)43(59)52(4)28(3)39(55)48-36(25-30-11-7-6-8-12-30)40(56)46-24-10-9-13-34(41(57)51-38)49-45(62)50-37(44(60)61)26-31-16-21-33(54)22-17-31/h6-8,11-12,14-17,19-22,27-28,34-38,53-54H,5,9-10,13,18,23-26H2,1-4H3,(H,46,56)(H,47,58)(H,48,55)(H,51,57)(H,60,61)(H2,49,50,62)/t27-,28+,34-,35+,36+,37+,38+/m1/s1
InChIKeyKCAKUFQSCADGHZ-JNFDXLRCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oscillamide Y for Research Procurement: A Class-Anomalous Cyclic Peptide from Cyanobacteria


Oscillamide Y (CAS 168482-80-2, C45H59N7O10, MW 857.99) is a ureido-containing cyclic peptide belonging to the anabaenopeptin class, originally isolated from the freshwater cyanobacterium Planktothrix (Oscillatoria) agardhii [1]. Unlike the majority of its in-class structural relatives, which primarily function as protease or phosphatase inhibitors, Oscillamide Y presents a paradoxical biological profile: it is essentially inert against serine/threonine protein phosphatases PP1 and PP2A at standard screening concentrations, yet it is the most toxic compound among its cyclic peptide cohort in aquatic ecotoxicological models [2][3]. This divergence in activity—absent phosphatase inhibition combined with pronounced ecotoxicity—establishes Oscillamide Y as a critical negative-control and comparative-reference tool for any research program investigating anabaenopeptin-class mechanisms.

Why Anabaenopeptin-Class Substitution Fails for Oscillamide Y Procurement


Within the anabaenopeptin family, small structural permutations at the N-methyl amino acid position (Z4) and the ureido-linked residue (X) produce profoundly divergent biological outcomes. Replacing N-Me-Hty with N-Me-Ala at position Z4—the precise structural difference between Oscillamide C and Oscillamide Y—converts a potent dual PP1/PP2A inhibitor (IC50 0.90 µM and 1.33 µM) into a peptide with only 9.6–11.2% inhibitory activity at 100 µg/mL [1]. Similarly, substituting Arg for Tyr at the ureido-linked residue X abolishes phosphatase engagement entirely [1]. These structure-activity cliffs mean that nominally similar anabaenopeptins such as Anabaenopeptin A, Anabaenopeptin B, or Oscillamide C cannot serve as functional surrogates for one another in phosphatase inhibition assays, ecotoxicological studies, or environmental monitoring applications. Any procurement specification that treats these peptides as interchangeable ignores the quantitative, residue-specific activity data that define their distinct research utilities.

Oscillamide Y Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparative Data


PP1/PP2A Phosphatase Inhibition: Oscillamide Y Is a Verified Negative Control Within Its Own Structural Class

In a direct head-to-head assay of four structurally related anabaenopeptin-class cyclic peptides, Oscillamide Y (peptide 4) exhibited only 11.2% inhibition of PP1 and 9.6% inhibition of PP2A at 100 µg/mL, with the authors explicitly stating that peptides 1–3 showed inhibitory activities 'except for peptide 4' [1]. In marked contrast, Oscillamide C (peptide 2), differing solely by an N-Me-Hty substitution at position Z4 and an Arg residue at the ureido-linked position X, achieved 97.3% PP1 and 98.4% PP2A inhibition at the same concentration, yielding IC50 values of 0.90 µM (PP1) and 1.33 µM (PP2A) [1]. Oscillamide B (peptide 1, 43.3% PP1/62.8% PP2A) and Anabaenopeptin F (peptide 3, 38.1% PP1/41.5% PP2A) showed intermediate activity [1]. The structure-activity analysis identified the N-Me-Hty residue at Z4 and the ureido-linked Arg at position X as essential for phosphatase inhibition; neither feature is present in Oscillamide Y, which instead bears N-Me-Ala at Z4 and a ureido-linked Tyr [1].

Protein Phosphatase Inhibition Serine/Threonine Phosphatase Signal Transduction

Aquatic Ecotoxicity: Oscillamide Y Is the Most Toxic Anabaenopeptin-Class Compound in Multi-Species Ecotoxicological Testing

A 2024 study directly compared three cyclic peptides isolated from the same Planktothrix rubescens bloom—Anabaenopeptin A, Anabaenopeptin B, and Oscillamide Y—across three aquatic model organisms: Daphnia magna (crustacean), Raphidocelis subcapitata (algae), and Aliivibrio fischeri (bacterium) [1]. Anabaenopeptins A and B did not generate significant toxicity at environmentally relevant concentrations; Anabaenopeptin A even produced a stimulatory effect on R. subcapitata [1]. By contrast, Oscillamide Y displayed clear toxicity across test systems [1]. Prior studies provide quantitative granularity: Oscillamide Y exhibits a 48-hour LC50 of 0.1 mg/L against Daphnia magna and inhibits Aliivibrio fischeri luminescence with an EC50 of approximately 0.8 mg/L , while paradoxically stimulating R. subcapitata growth with an EC50 of 4.62 mg/L . The study authors concluded that 'Oscyllamide Y emerged as the most toxic compound, revealing potential ecological risks in freshwater ecosystems' [1].

Ecotoxicology Cyanobacterial Bloom Aquatic Toxicology

Environmental Prevalence: Oscillamide Y Concentrations Can Exceed Microcystins by 100-Fold in Freshwater Systems

In a five-year lake monitoring campaign (Greifensee, Switzerland) encompassing 150 sampling dates and 850 samples, anabaenopeptins were detected in 95% of all samples, with Oscillamide Y concentrations reaching up to 100-fold higher than concurrently measured microcystin levels [1]. A separate study of Greek freshwater bodies reported Oscillamide Y as one of the most frequently detected anabaenopeptin congeners, present in 87% of samples, alongside Anabaenopeptin F (87%) and exceeding Anabaenopeptin B (65%) [2]. In a Spanish drinking water reservoir, Oscillamide Y was identified alongside anabaenopeptins B and F in bloom samples, while total extracellular microcystin concentrations varied from 0.010 to 19.126 µg/L [3]. This consistent pattern—Oscillamide Y appearing at high frequency and, in some systems, at dramatically higher relative abundance than the more commonly targeted microcystins—indicates that monitoring strategies focused solely on microcystins systematically underestimate the total bioactive peptide load in cyanobacterial blooms.

Environmental Monitoring Cyanotoxin Surveillance Water Quality

Chymotrypsin Inhibition: Original Identification Is Contradicted by Independent Total Synthesis and Testing

Oscillamide Y was originally reported as a chymotrypsin inhibitor isolated from Oscillatoria agardhii in 1995 [1]. However, a subsequent total solid-phase synthesis of Oscillamide Y and three structural analogues, published in 1997, tested all four compounds as competitive and slow-tight binding inhibitors of chymotrypsin and found no inhibitory activity for any of them, explicitly noting that this result was 'contrary to literature expectations' [2]. HPLC comparison confirmed that the synthetic material containing L-N-methylalanine and L-homotyrosine was identical to the natural product [2]. Separately, a 2023 study investigating hydantoanabaenopeptins tested known anabaenopeptins including Oscillamide Y and found them inactive against chymotrypsin at concentrations up to approximately 54 µM [3]. In contrast, Oscillamide Y has been reported to inhibit the chymotrypsin-like activity of the human 20S proteasome with IC50 values of 7 nM [4] and 17 nM [5] in biochemical assays, indicating that its inhibitory activity may be target-specific to the proteasome rather than general chymotrypsin inhibition.

Serine Protease Inhibition Chymotrypsin Chemical Synthesis

Oscillamide Y Application Scenarios: Evidence-Backed Use Cases for Research and Industrial Procurement


Negative Control for Anabaenopeptin-Class Phosphatase Inhibition Assays

Oscillamide Y is the only structurally matched, in-class negative control available for experiments employing Oscillamide C (PP1 IC50 0.90 µM, PP2A IC50 1.33 µM) or Oscillamide B (43–63% PP1/PP2A inhibition) as phosphatase inhibitors. Because Oscillamide Y differs from Oscillamide C solely at the N-Me-Ala vs N-Me-Hty (Z4) and Tyr vs Arg (ureido X) positions, yet shows only 9.6–11.2% PP1/PP2A inhibition at 100 µg/mL, it provides a near-isosteric inactive comparator that controls for non-specific peptide effects in cellular phosphatase assays . Any study attributing phenotypic effects to PP1/PP2A inhibition by Oscillamide C should include Oscillamide Y as the matched inactive control to rule out off-target contributions from the cyclic peptide scaffold itself.

Ecotoxicological Reference Standard for Cyanobacterial Bloom Risk Assessment

Oscillamide Y is the only anabaenopeptin-class compound with demonstrated multi-species aquatic toxicity, making it an essential positive control and calibration standard for ecotoxicological testing of cyanobacterial bloom samples. Its quantified toxicity endpoints—Daphnia magna 48h-LC50 of 0.1 mg/L, Aliivibrio fischeri luminescence EC50 of ~0.8 mg/L, and Raphidocelis subcapitata growth stimulation EC50 of 4.62 mg/L—span three trophic levels and two distinct response directions (toxicity and stimulation) . In contrast, Anabaenopeptins A and B show no significant toxicity in the same test systems and cannot serve as toxic reference compounds . Environmental monitoring programs and water quality laboratories procuring Oscillamide Y gain a validated toxic standard for quantifying the ecotoxicological contribution of the anabaenopeptin fraction in complex bloom samples.

Environmental Monitoring Analytical Reference Standard for Cyanopeptide Surveillance

Given its detection in 87–95% of freshwater samples across multiple independent lake monitoring studies and its ability to reach concentrations 100-fold higher than microcystins, Oscillamide Y is a high-priority analytical reference standard for LC-MS-based cyanopeptide surveillance programs . Its consistent presence in Planktothrix-dominated blooms, combined with its distinct mass (m/z 858 [M+H]+) and retention time profile, enables its use as both a qualitative marker for Planktothrix bloom activity and a quantitative calibrant for estimating total anabaenopeptin loads. Monitoring programs that omit Oscillamide Y from their target analyte list risk underestimating total bioactive peptide exposure by excluding the quantitatively dominant anabaenopeptin congener in many freshwater systems.

Proteasome Activity Probe with Defined Chemical Synthesis Route

Oscillamide Y inhibits the chymotrypsin-like activity of the human 20S proteasome with reported IC50 values of 7–17 nM . Combined with its established solid-phase total synthesis route using Fmoc chemistry with an acid-labile Wang linker , this makes Oscillamide Y a synthetically accessible proteasome probe. The synthesis enables production of analogue libraries with systematic modifications at the N-Me amino acid and ureido-linked positions, facilitating structure-activity relationship studies of proteasome inhibition that are decoupled from the classical chymotrypsin activity originally attributed to this compound. The availability of a published synthetic route also reduces dependence on natural source extraction, supporting reproducible procurement for biochemical screening programs.

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